Cas no 10374-80-8 (Benzoic acid,4,4'-(1,2-ethenediyl)bis-, 1,1'-dimethyl ester)

Benzoic acid,4,4'-(1,2-ethenediyl)bis-, 1,1'-dimethyl ester structure
10374-80-8 structure
Product Name:Benzoic acid,4,4'-(1,2-ethenediyl)bis-, 1,1'-dimethyl ester
CAS-nummer:10374-80-8
MF:C18H16O4
MW:296.317245483398
MDL:MFCD00039527
CID:188520
PubChem ID:5378468
Update Time:2025-04-19

Benzoic acid,4,4'-(1,2-ethenediyl)bis-, 1,1'-dimethyl ester Chemische en fysische eigenschappen

Naam en identificatie

    • Benzoic acid,4,4'-(1,2-ethenediyl)bis-, 1,1'-dimethyl ester
    • Dimethyl stilbene-4,4'-dicarboxylate
    • Dimethyl 4,4'-Stilbenedicarboxylate
    • 2,3-Diphenyl-2-butene
    • 2,3-Diphenyl-but-2-en
    • 2,3-diphenyl-but-2-ene
    • 4,4'-Stilben dicarbonsaeure-
    • 4,4'-Stilben-dicarbonsaeure-dimethylester
    • AC1L57XR
    • AG-J-73689
    • Benzene, 1,1'-(1,2-dimethyl-1,2-ethenediyl)bis-
    • CTK0J4380
    • dimethylstilbene
    • Stilben-4,4'-dicarbonsaeure-dimethylester
    • stilbene-4,4'-dicarboxylic acid dimethyl ester
    • MFCD00039527
    • Dimethyl 4,4'-(ethene-1,2-diyl)(E)-dibenzoate
    • JOODVYOWCWQPMV-ONEGZZNKSA-N
    • SCHEMBL71402
    • 143130-82-9
    • AS-70914
    • 4,4'-bis(carbomethoxy)stilbene
    • Benzoic acid, 4,4'-(1E)-1,2-ethenediylbis-, dimethyl ester
    • AKOS015840500
    • 10374-80-8
    • SCHEMBL71401
    • AS-66610
    • DIMETHYL CIS-STILBENE-4,4-DICARBOXYLATE
    • Benzoic acid,4,4'-(1E)-1,2-ethenediylbis-, 1,1'-dimethyl ester
    • Dimethyl stilbene-4,4/'-dicarboxylate
    • trans-Stilbene-4,4'-dicarboxylic Acid Dimethyl Ester
    • S0502
    • Dimethyl trans-Stilbene-4,4'-dicarboxylate
    • (E)-Dimethyl 4,4'-(ethene-1,2-diyl)dibenzoate
    • T72338
    • methyl 4-[(1E)-2-[4-(methoxycarbonyl)phenyl]ethenyl]benzoate
    • methyl 4-[(E)-2-(4-methoxycarbonylphenyl)ethenyl]benzoate
    • 34541-73-6
    • methyl 4-{2-[4-(methoxycarbonyl)phenyl]ethenyl}benzoate
    • CS-0451405
    • MDL: MFCD00039527
    • Inchi: 1S/C18H16O4/c1-21-17(19)15-9-5-13(6-10-15)3-4-14-7-11-16(12-8-14)18(20)22-2/h3-12H,1-2H3/b4-3+
    • InChI-sleutel: JOODVYOWCWQPMV-ONEGZZNKSA-N
    • LACHT: O(C)C(C1C=CC(=CC=1)/C=C/C1C=CC(C(=O)OC)=CC=1)=O

Berekende eigenschappen

  • Exacte massa: 296.10488
  • Monoisotopische massa: 296.105
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 22
  • Aantal draaibare bindingen: 6
  • Complexiteit: 361
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: none
  • XLogP3: none
  • Topologisch pooloppervlak: 52.6A^2

Experimentele eigenschappen

  • Kleur/vorm: 无可用
  • Dichtheid: 1.192
  • Kookpunt: 448.3°C at 760 mmHg
  • Vlampunt: 226.3°C
  • Brekindex: 1.619
  • PSA: 52.6
  • LogboekP: 3.43020
  • Oplosbaarheid: 无可用

Benzoic acid,4,4'-(1,2-ethenediyl)bis-, 1,1'-dimethyl ester Prijsmeer >>

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A2B Chem LLC
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